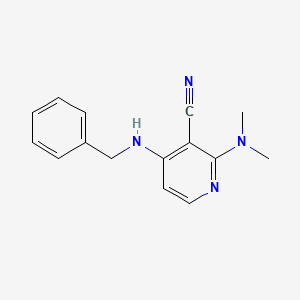
(3,5-dimethoxyphenyl)(1-naphthylmethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-dimethoxyphenyl)(1-naphthylmethyl)amine, also known as 2C-H-NBOMe, is a synthetic compound that belongs to the phenethylamine class of drugs. It is a potent psychedelic substance that is known to produce profound alterations in perception, mood, and thought processes. In recent years, there has been growing interest in 2C-H-NBOMe due to its potential therapeutic applications in treating various mental health conditions.
Mécanisme D'action
The exact mechanism of action of (3,5-dimethoxyphenyl)(1-naphthylmethyl)amine is not fully understood, but it is thought to work by binding to and activating serotonin receptors in the brain. Specifically, it is believed to act as a partial agonist at the 5-HT2A receptor, leading to alterations in the release of neurotransmitters such as dopamine and norepinephrine.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3,5-dimethoxyphenyl)(1-naphthylmethyl)amine are complex and multifaceted. Studies have shown that it can produce profound alterations in perception, mood, and thought processes, as well as changes in heart rate, blood pressure, and body temperature. It may also have neuroprotective effects and promote neurogenesis in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of (3,5-dimethoxyphenyl)(1-naphthylmethyl)amine for lab experiments is its potency and selectivity for serotonin receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, its potential for abuse and toxicity also pose significant limitations, and caution must be taken when handling and administering the compound.
Orientations Futures
There are many potential future directions for research on (3,5-dimethoxyphenyl)(1-naphthylmethyl)amine, including further exploration of its therapeutic applications in treating mental health conditions such as depression, anxiety, and addiction. Additionally, studies could focus on elucidating the precise mechanisms of action of the compound and identifying potential side effects and toxicity risks. Finally, research could also explore the development of novel analogues and derivatives of (3,5-dimethoxyphenyl)(1-naphthylmethyl)amine with improved therapeutic properties and reduced toxicity.
Méthodes De Synthèse
(3,5-dimethoxyphenyl)(1-naphthylmethyl)amine can be synthesized using a variety of methods, including the reduction of 2C-H to (3,5-dimethoxyphenyl)(1-naphthylmethyl)amine using sodium borohydride or lithium aluminum hydride. Another method involves the reaction of 2C-H with 1-(naphthylmethyl)amine in the presence of a catalyst such as palladium on carbon.
Applications De Recherche Scientifique
(3,5-dimethoxyphenyl)(1-naphthylmethyl)amine has garnered significant interest in the scientific community due to its potential therapeutic applications. Studies have shown that it has promising anti-depressant and anti-anxiety effects, and may also have potential in treating addiction and post-traumatic stress disorder (PTSD).
Propriétés
IUPAC Name |
3,5-dimethoxy-N-(naphthalen-1-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-21-17-10-16(11-18(12-17)22-2)20-13-15-8-5-7-14-6-3-4-9-19(14)15/h3-12,20H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCYMLFEPRJHAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NCC2=CC=CC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-(naphthalen-1-ylmethyl)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


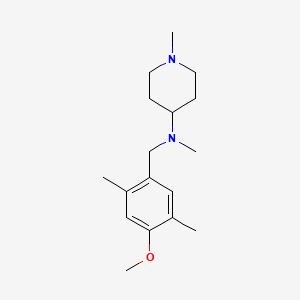
![2,3-dichloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B5726280.png)
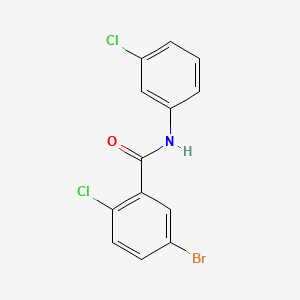
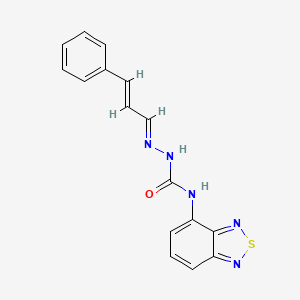
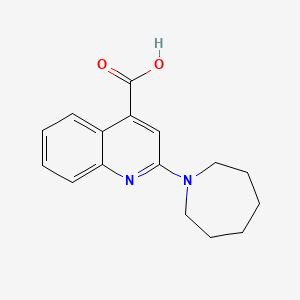
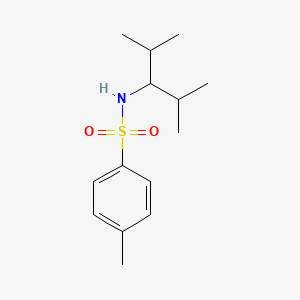
![N-(4-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5726325.png)
![5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5726339.png)
![N-[4-(diethylamino)-2-methylphenyl]-3-nitrobenzamide](/img/structure/B5726346.png)
![3-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5726352.png)
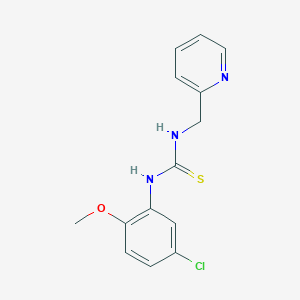
![4-methyl-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5726358.png)
